molecular formula C8H11BrClN B13668745 4-Chloro-2-isopropylpyridine hydrobromide

4-Chloro-2-isopropylpyridine hydrobromide

Cat. No.: B13668745
M. Wt: 236.53 g/mol
InChI Key: JXMAILQSTZLTDK-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropylpyridine hydrobromide is a chemical compound with the molecular formula C8H10ClN·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isopropylpyridine hydrobromide typically involves the chlorination of 2-isopropylpyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyridine ring. The chlorinated product is then treated with hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropylpyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-isopropylpyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropylpyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isopropylpyridine hydrobromide is unique due to the presence of both chlorine and isopropyl groups, which confer distinct reactivity and biological activity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C8H11BrClN

Molecular Weight

236.53 g/mol

IUPAC Name

4-chloro-2-propan-2-ylpyridine;hydrobromide

InChI

InChI=1S/C8H10ClN.BrH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3;1H

InChI Key

JXMAILQSTZLTDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)Cl.Br

Origin of Product

United States

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